(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone -

(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone

Catalog Number: EVT-3997604
CAS Number:
Molecular Formula: C20H20N6O
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core, synthesized via the reaction of 4-(4-chloro­benzyl­idene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. The research primarily focuses on its structural characterization, including the planarity of its pyrazolo[3,4-b]pyridine system and the role of its NH groups in intermolecular hydrogen bonding. []

2. 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: This compound, identified as '13g' in its respective study, forms part of a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs). Demonstrating promising activity against ESKAPE pathogens, this lead compound outperforms nitrofurantoin in its efficacy. []

3. (S)-N-(4-((5-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide []

  • Compound Description: Identified as MHV370 in its study, this compound acts as a potent TLR7/8 antagonist. Developed through the structure-based optimization of a precursor compound, MHV370 shows promise for treating systemic autoimmune diseases like Sjögren's syndrome (SjS) and systemic lupus erythematosus (SLE). []

4. 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: This compound stands out as a potent and selective noncovalent inhibitor of human cathepsin S, a protease crucial for the immune system's antigen presentation process. Exhibiting high affinity with a Ki of ~30 nM, it demonstrates selectivity for the human enzyme while being less active against its counterparts in mice, dogs, monkeys, and bovines. []

5. 1-(3-Chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide []

  • Compound Description: This compound represents a lactam derivative identified as a potential inhibitor of Factor Xa, a key enzyme involved in the blood coagulation cascade. Its inclusion in the study highlights its potential therapeutic application in managing thromboembolic diseases. []

6. 3-(1-Hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl)phenyl]-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one []

  • Compound Description: This compound, another lactam derivative, is investigated for its potential as a Factor Xa inhibitor, similar to compound 5. The study emphasizes its potential for treating thromboembolic diseases due to its anti-coagulant properties. []

Properties

Product Name

(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone

IUPAC Name

(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H20N6O/c27-20(15-10-22-19(23-11-15)14-5-2-7-21-9-14)26-8-6-17-16(12-26)18(25-24-17)13-3-1-4-13/h2,5,7,9-11,13H,1,3-4,6,8,12H2,(H,24,25)

InChI Key

KJLUSXNNHIQOAI-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NNC3=C2CN(CC3)C(=O)C4=CN=C(N=C4)C5=CN=CC=C5

Canonical SMILES

C1CC(C1)C2=NNC3=C2CN(CC3)C(=O)C4=CN=C(N=C4)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.